molecular formula C8H7NO2 B1603707 6-Methoxybenzo[d]isoxazole CAS No. 39835-05-7

6-Methoxybenzo[d]isoxazole

Cat. No.: B1603707
CAS No.: 39835-05-7
M. Wt: 149.15 g/mol
InChI Key: POTFXHBOYWNKII-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isoxazole is a heterocyclic compound featuring an isoxazole ring fused to a benzene ring with a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[d]isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of 6-methoxybenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield the desired isoxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxybenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

6-Methoxybenzo[d]isoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Methoxybenzo[d]thiazole
  • 6-Methoxybenzo[d]oxazole
  • 6-Methoxybenzo[d]imidazole

Comparison: 6-Methoxybenzo[d]isoxazole is unique due to its isoxazole ring, which imparts distinct electronic and steric properties compared to its thiazole, oxazole, and imidazole counterparts. These differences can influence the compound’s reactivity and biological activity, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

6-methoxy-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFXHBOYWNKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613170
Record name 6-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-05-7
Record name 6-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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